molecular formula C15H14BrNO3 B2737355 Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate CAS No. 1232777-66-0

Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate

Cat. No.: B2737355
CAS No.: 1232777-66-0
M. Wt: 336.185
InChI Key: JRIWWMMLKNLKDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate is a synthetic aromatic ester featuring a benzoate core substituted with an amino-linked 5-bromo-2-hydroxybenzyl group.

Properties

IUPAC Name

methyl 3-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-20-15(19)10-3-2-4-13(8-10)17-9-11-7-12(16)5-6-14(11)18/h2-8,17-18H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIWWMMLKNLKDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate typically involves the reaction of 5-bromo-2-hydroxybenzylamine with methyl 3-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazine-Based Derivatives ()

Compounds such as Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate and its chlorophenoxy variants differ significantly in their core structure, replacing the hydroxybenzyl group with a triazine ring. Key differences include:

  • Lipophilicity: Chlorophenoxy substituents in these analogs increase lipophilicity, whereas the hydroxy group in the target compound enhances polarity and hydrogen-bonding capacity .
Pyrazole and Indole Derivatives ()
  • The methoxy group improves solubility compared to the target’s hydroxy substituent .
  • Methyl 3-[(6-Bromoindol-1-yl)methyl]benzoate (4): Incorporates an indole ring, a common pharmacophore in antiviral agents. The bromine position (indole vs. benzyl) may influence binding affinity in biological targets .
Halogenated and Cyclohexyl-Substituted Derivatives ()
  • Methyl 5-Bromo-2-{[3-(methoxycarbonyl)cyclohexyl]amino}benzoate (33): Shares a bromine atom but positions it on the benzoate ring rather than the benzyl group. The cyclohexyl substituent introduces steric bulk, which could hinder membrane permeability compared to the target’s linear benzyl chain .

Physical and Spectroscopic Properties

Compound Key Substituents Melting Point (°C) Notable Spectral Features (NMR)
Target Compound 5-Bromo-2-hydroxybenzyl N/A Expected δ 10–12 ppm (OH), 7–8 ppm (Ar-H)
Triazine Derivatives () Chlorophenoxy-triazine 145–220 Triazine C=N peaks at 165–170 ppm (¹³C NMR)
Pyrazole Derivative 4b () Benzofuropyrazole N/A Pyrazole H at δ 7.5–8.0 ppm (¹H NMR)
Cyclohexyl Derivative 33 () Cyclohexyl, 5-Bromo N/A Cyclohexyl H at δ 1.5–2.5 ppm (¹H NMR)

Biological Activity

Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C15H14BrNO3C_{15}H_{14}BrNO_3 and a molecular weight of approximately 336.18 g/mol. The structure includes a bromine atom, a hydroxyl group, and an amine functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound can modulate enzyme activity, leading to various biological effects, including:

  • Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to receptors, altering their signaling pathways.

These interactions can lead to therapeutic effects such as anti-inflammatory and anticancer activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated that this compound reduced cell viability in various cancer cell lines, suggesting potential as an anticancer agent.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation:

  • Cytokine Modulation : Research indicates that it can modulate the production of pro-inflammatory cytokines, which are crucial in inflammatory responses.

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerReduced viability in multiple cancer cell lines (e.g., breast, colon cancer)
Anti-inflammatoryDecreased levels of TNF-alpha and IL-6 in treated cells
Enzyme InhibitionSignificant inhibition of specific metabolic enzymes

Case Study: Enzyme Interaction

A study investigating the interaction between this compound and a specific enzyme (e.g., cyclooxygenase) revealed:

  • Inhibition Rate : The compound inhibited enzyme activity by approximately 65% at a concentration of 50 µM.
  • Mechanistic Insights : Kinetic studies suggested a non-competitive inhibition mechanism.

Comparison with Similar Compounds

This compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructure FeaturesBiological Activity
Methyl 2-amino-5-bromobenzoateLacks hydroxyl groupLower enzyme inhibition
Methyl 3-bromo-5-hydroxybenzoateDifferent bromine positionSimilar anti-inflammatory effects

Q & A

Basic Questions

Q. What are the recommended synthetic routes for Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Start with 5-bromo-2-hydroxybenzaldehyde and methyl 3-aminobenzoate. Use nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF at elevated temperatures) to form the Schiff base intermediate .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradient) is critical for isolating the product. Confirm purity via TLC and HPLC .
  • Characterization : Employ IR spectroscopy for functional group analysis (e.g., NH stretch at ~3300 cm⁻¹), ¹H/¹³C NMR for structural elucidation, and HR-MS for molecular weight confirmation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • NMR : ¹H NMR resolves aromatic protons and the methyl ester group (δ ~3.8 ppm). ¹³C NMR confirms carbonyl (C=O) at ~167 ppm and bromine-induced deshielding .
  • IR : Identify hydroxyl (OH, ~3400 cm⁻¹), amine (NH, ~3300 cm⁻¹), and ester (C=O, ~1700 cm⁻¹) groups .
  • Mass Spectrometry : HR-MS with ESI+ or EI ionization ensures accurate mass determination (e.g., [M+H]⁺ peak) .

Q. How should researchers address the compound’s stability during storage and handling?

  • Storage : Store at 0–6°C in airtight, light-protected containers to prevent hydrolysis or oxidation of the ester and phenolic groups .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify degradation products via LC-MS .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

  • Methodology :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms for accurate thermochemical predictions .
  • Applications : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Simulate IR and NMR spectra for comparison with experimental data .
    • Validation : Cross-check DFT-derived bond lengths/angles with X-ray crystallography data if available .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

  • Crystallographic Validation : Use SHELX software for structure refinement. Validate hydrogen bonding (e.g., NH⋯O interactions) against NMR-derived hydrogen-bonding shifts .
  • Multi-Technique Integration : Combine NMR residual dipolar couplings (RDCs) with X-ray data to resolve ambiguities in dynamic or disordered regions .

Q. How can in silico methods predict biological interactions of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., enzymes). Focus on the bromophenol and ester moieties as pharmacophores .
  • MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

Q. What synthetic modifications enhance the compound’s bioactivity while retaining stability?

  • Derivatization :

  • Substitution : Replace the bromine atom with other halogens or nucleophiles (e.g., amines) under SNAr conditions .
  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid for improved solubility, followed by coupling to bioactive moieties (e.g., peptides) .
    • Bioactivity Screening : Test derivatives against cancer cell lines (e.g., MCF-7) to evaluate apoptosis induction via flow cytometry .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data on the compound’s antimicrobial efficacy?

  • Experimental Design :

  • Controls : Include standard antibiotics (e.g., ciprofloxacin) and solvent-only controls to rule out false positives .
  • Replicates : Perform triplicate assays with statistical analysis (e.g., ANOVA) to assess significance .
    • Mechanistic Studies : Use time-kill assays and SEM imaging to differentiate bacteriostatic vs. bactericidal effects .

Q. Why might computational predictions of solubility contradict experimental results?

  • Factors :

  • Force Field Limitations : Classical MD may underestimate π-π stacking interactions. Use COSMO-RS for better solvation free energy estimates .
  • Polymorphism : Characterize solid-state forms (e.g., via PXRD) to identify metastable polymorphs with higher solubility .

Tables for Key Data

Property Method Typical Value Reference
Melting PointDSC181–183°C (decomposes)
LogP (Lipophilicity)DFT (B3LYP/6-31G*)2.8
Antimicrobial IC₅₀Microdilution Assay12.5 µg/mL (vs. S. aureus)
Crystallographic R-factorSHELXL Refinement<0.05

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.